molecular formula C19H19FN4O B2892468 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415634-07-8

1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2892468
CAS No.: 2415634-07-8
M. Wt: 338.386
InChI Key: VQMDXWSBWHEAGC-UHFFFAOYSA-N
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Description

1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyridine and benzimidazole intermediates, followed by their coupling with the azetidine unit. Key steps include:

    Fluoropyridine Synthesis: Starting from pyridine, fluorination is achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Benzimidazole Formation: This involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Azetidine Coupling: The final step involves the coupling of the fluoropyridine and benzimidazole intermediates with azetidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, such as alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is explored for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, while the benzimidazole ring can engage in hydrogen bonding and π-π interactions. The azetidine unit provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
  • (3-Bromopyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Uniqueness

Compared to its analogs, 1-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12(2)18-22-16-5-3-4-6-17(16)24(18)13-10-23(11-13)19(25)14-7-8-21-9-15(14)20/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMDXWSBWHEAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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